



# Application of SS-208 (AVS100) in Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SS-208	
Cat. No.:	B611004	Get Quote

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## **Application Notes**

SS-208, also known as AVS100, is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1][2][3] Emerging preclinical research highlights its significant potential in the field of cancer immunotherapy. SS-208 has demonstrated anti-tumoral effects as a standalone agent and, more notably, in combination with immune checkpoint inhibitors such as anti-PD-1 antibodies.[1][2][3][4] Its mechanism of action revolves around the modulation of the tumor microenvironment (TME), transforming it from an immunosuppressive ("cold") to an immuno-active ("hot") state.[1][2][3][4]

The primary application of **SS-208** in immunotherapy research is to enhance the efficacy of existing immunotherapies in solid tumors, including melanoma and colon cancer.[1][2][3][4] It achieves this by targeting key immune cell populations within the TME. Specifically, **SS-208** has been shown to block the polarization of tumor-associated macrophages (TAMs) towards the pro-tumoral M2 phenotype, while promoting a pro-inflammatory M1 phenotype.[1][2][3] This shift in macrophage polarization is a critical step in overcoming immunotherapy resistance.

Furthermore, treatment with **SS-208** leads to an increase in the infiltration and activation of cytotoxic CD8+ effector T cells within the tumor.[1][4] This enhanced T-cell response, coupled with the modulation of macrophage activity, creates a more robust and durable anti-tumor immune response. Preclinical studies have shown that this can lead to complete remission in some tumor models.[1][2][3][4] **SS-208** has a favorable preclinical safety profile and has



received FDA clearance for an Investigational New Drug (IND) application to initiate clinical trials in combination with pembrolizumab for solid tumors.[1][2]

## **Quantitative Data Summary**

Table 1: In Vitro Efficacy of SS-208

Parameter	Cell Line/Target	Value	Reference
IC50	HDAC6	12 nM	[5]
IC50	Other HDAC Subtypes	> 1 µM	[5]

Table 2: In Vivo Efficacy of SS-208 in Murine Cancer Models

Cancer Model	Treatment	Key Outcomes	Reference
SM1 Melanoma	SS-208 (AVS100) + anti-PD1	Complete remission	[1][2][3][4]
CT26 Colon Cancer	SS-208 (AVS100) + anti-PD1	Increased response to anti-PD1	[1][2][3][4]
Melanoma Murine Model	SS-208 (25 mg/kg, IP)	Significant reduction in tumor growth	[5]

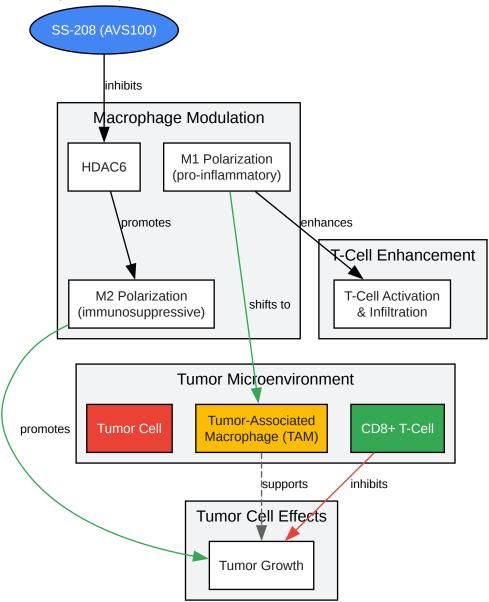
Table 3: Immunomodulatory Effects of SS-208 (AVS100)



Effect	Cell Type	Observation	Reference
Macrophage Polarization	Murine and Human Macrophages	Blocks M2 polarization (CD206+ and Arg1+ macrophages)	[2][3]
Immune Cell Infiltration	Tumor Microenvironment	Increased pro- inflammatory tumor- infiltrating macrophages	[1][4]
T-Cell Response	Tumor Microenvironment	Increased intratumoral CD8+ effector T-cells	[1][2][3][4]
Immune Memory	Cured Mice	Resistance to subsequent tumor challenge	[2][3]

# **Signaling Pathways and Mechanisms**





SS-208 (AVS100) Mechanism of Action in the Tumor Microenvironment

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Caption: **SS-208** inhibits HDAC6 in TAMs, shifting them from an M2 to an M1 phenotype.

# **Experimental Protocols**In Vitro Macrophage Polarization Assay

Objective: To assess the effect of **SS-208** on the polarization of murine bone marrow-derived macrophages (BMDMs).



## Materials:

- Bone marrow cells from C57BL/6 mice
- RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
- Recombinant murine M-CSF (20 ng/mL)
- Recombinant murine IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for M2 polarization
- LPS (100 ng/mL) and IFN-y (20 ng/mL) for M1 polarization
- SS-208 (AVS100) at desired concentrations
- 6-well tissue culture plates
- Flow cytometry antibodies: anti-F4/80, anti-CD11b, anti-CD206, anti-CD80
- RNA extraction kit and reagents for qPCR (e.g., primers for Arg1, Retnla, Nos2, II1b)

#### Protocol:

- Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.
- Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% P/S, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs. Replace the medium every 3 days.
- On day 7, harvest the BMDMs and seed them in 6-well plates.
- For M2 polarization, treat the cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) in the presence or absence of **SS-208** for 48 hours.
- For M1 polarization, treat the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) in the presence or absence of **SS-208** for 48 hours.
- After 48 hours, harvest the cells for analysis.
- Flow Cytometry Analysis: Stain the cells with fluorescently labeled antibodies against F4/80, CD11b, CD206 (M2 marker), and CD80 (M1 marker). Analyze the cell populations using a



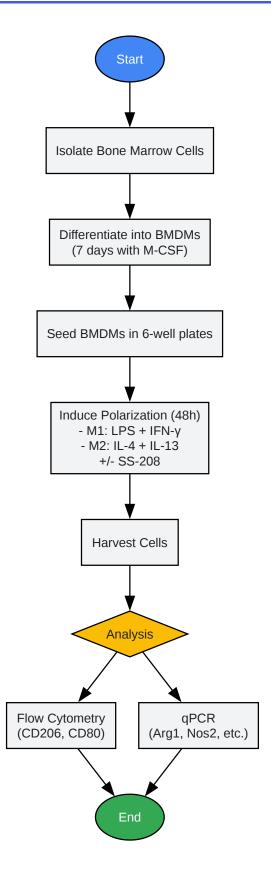




flow cytometer.

• qPCR Analysis: Extract total RNA from the cells and perform reverse transcription to synthesize cDNA. Use qPCR to analyze the expression of M1- and M2-related genes.





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Caption: Workflow for in vitro macrophage polarization assay with SS-208.



## In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of **SS-208** in combination with anti-PD-1 therapy in a syngeneic mouse model.

#### Materials:

- C57BL/6 or BALB/c mice (depending on the cell line)
- SM1 melanoma cells or CT26 colon cancer cells
- **SS-208** (AVS100)
- Anti-mouse PD-1 antibody
- Vehicle control
- Calipers for tumor measurement
- Syringes and needles for injections

#### Protocol:

- Culture SM1 or CT26 cells to 80-90% confluency.
- Harvest the cells and resuspend them in sterile PBS or HBSS at the desired concentration (e.g.,  $1 \times 10^6$  cells/100 µL).
- Subcutaneously inject the cell suspension into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Randomize the mice into four treatment groups:
  - Vehicle control
  - SS-208 alone
  - o Anti-PD-1 alone

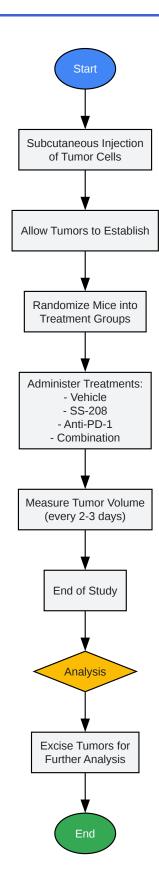






- **SS-208** + anti-PD-1
- Administer SS-208 via oral gavage or intraperitoneal injection at the predetermined dose and schedule (e.g., 25 mg/kg, daily).[5]
- Administer the anti-PD-1 antibody via intraperitoneal injection at the recommended dose and schedule.
- Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Monitor the health and body weight of the mice throughout the experiment.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes, immunohistochemistry).





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Caption: Workflow for in vivo syngeneic mouse tumor model with SS-208.



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- To cite this document: BenchChem. [Application of SS-208 (AVS100) in Immunotherapy Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611004#application-of-ss-208-in-immunotherapy-research]

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